(R)-2-(1-Aminoethyl)-5-chlorophenol

Description

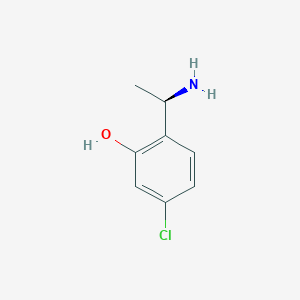

(R)-2-(1-Aminoethyl)-5-chlorophenol is a chiral aminophenol derivative characterized by an (R)-configured aminoethyl group at the 2-position and a chlorine substituent at the 5-position of the phenolic ring. This compound belongs to a class of chiral aminophenols widely studied for their roles in asymmetric synthesis, catalysis, and pharmacological applications . Its structure is stabilized by an intramolecular O-H⋯N hydrogen bond, which influences its conformational stability and reactivity .

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

2-[(1R)-1-aminoethyl]-5-chlorophenol |

InChI |

InChI=1S/C8H10ClNO/c1-5(10)7-3-2-6(9)4-8(7)11/h2-5,11H,10H2,1H3/t5-/m1/s1 |

InChI Key |

NLERKJSLFROAFM-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)Cl)O)N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R)-1-aminoethyl]-5-chlorophenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-chlorophenol and ®-1-aminoethanol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to deprotonate the phenol group, followed by nucleophilic substitution with ®-1-aminoethanol.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-[(1R)-1-aminoethyl]-5-chlorophenol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-1-aminoethyl]-5-chlorophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The phenolic hydroxyl group and the amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(1R)-1-aminoethyl]-5-chlorophenol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The

Comparison with Similar Compounds

4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol

- Structural Differences: This compound features a cyclopentylmethyl group and an additional 2-chlorophenyl substituent on the amine moiety, creating a bulkier structure compared to the simpler aminoethyl group in the target compound .

- Synthesis : Both compounds are synthesized via condensation reactions involving chiral amines and ketones, followed by reduction (e.g., NaBH₄). However, the title compound in requires a multi-step process to introduce the cyclopentyl and chlorophenyl groups, resulting in an (R,R) diastereoisomer .

- Applications: While (R)-2-(1-Aminoethyl)-5-chlorophenol is a building block in asymmetric synthesis, the cyclopentyl derivative in is specifically designed for asymmetric catalysis, highlighting how steric bulk enhances enantioselectivity in catalytic processes .

(S)-2-(1-Aminoethyl)-3-methylphenol

- Stereochemical Contrast: The (S)-configuration at the aminoethyl group introduces enantiomeric differences, which can drastically alter interactions with chiral catalysts or biological targets .

- Substituent Effects : The 3-methyl group in this compound introduces steric hindrance at a different position compared to the 5-chloro substituent in the target compound. Methyl groups are electron-donating, whereas chlorine is electron-withdrawing, leading to divergent electronic profiles and reactivity in nucleophilic or electrophilic reactions .

(R)-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol Hydrochloride

- This contrasts with the non-hydroxylated side chain of the target compound .

- Halogen Effects : Fluorine substitution at the 5-position (vs. chlorine) increases electronegativity and reduces steric bulk, which may influence binding affinity in biological systems (e.g., enzyme inhibition) or alter metabolic stability .

Comparison with Schiff Base Ligands and Metal Complexes

Bis(2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenolate)nickel Complex

- Structural Basis: The Schiff base ligand in contains bromo and dichloro substituents, forming a planar geometry upon coordination with nickel. This contrasts with the non-metallated, flexible structure of this compound .

- Biological Activity: Nickel complexes derived from similar ligands exhibit anti-cancer and anti-bacterial properties, whereas the target aminophenol’s activity is likely modulated through different mechanisms (e.g., chiral induction in drug intermediates) .

Key Research Findings

- Chiral Stability: The intramolecular O-H⋯N hydrogen bond in this compound enhances conformational rigidity, a feature absent in compounds lacking such interactions (e.g., non-phenolic analogues) .

- Synthetic Yield: The target compound and its cyclopentyl derivative () both achieve high yields (~83–85%) via reductive amination, underscoring the efficiency of this method for chiral aminophenol synthesis .

- Biological Relevance : Fluorinated and chlorinated derivatives show distinct pharmacokinetic profiles; fluorine’s smaller size and higher electronegativity may favor blood-brain barrier penetration compared to chlorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.